4-Aminocyclohexanone

概要

説明

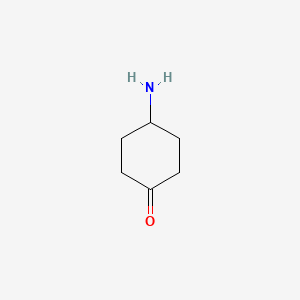

4-Aminocyclohexanone is a versatile chemical compound that serves as an important building block in organic synthesis. It is a cyclic ketone with an amino group, which allows it to participate in a variety of chemical reactions and syntheses, leading to the production of numerous compounds with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 4-aminocyclohexanone has been explored in several studies. For instance, a practical approach for the formation of cis-1,4-aminocyclohexanol was developed, involving a one-pot imine formation and Lewis acid-directed imine reduction, which is amenable to large-scale synthesis . Additionally, a novel synthesis of N-substituted 4-amino-6-methyl resorcinols from polysubstituted cyclohexanone was reported, using a one-pot, tandem reaction approach . These methods demonstrate the feasibility of synthesizing aminocyclohexanone derivatives efficiently and with potential for high yields.

Molecular Structure Analysis

The molecular structure of 4-aminocyclohexanone derivatives has been established using various techniques, including NMR methods and X-ray analyses. For example, the stereochemistry of 1-amino-2-hydroxycyclohexanecarboxylic acids was determined using these methods, with enantiomeric excess values ranging from 87 to 98% . The molecular structures of the synthesized compounds are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

4-Aminocyclohexanone and its derivatives exhibit a range of chemical reactivities. The 4-amino-2(5H)-furanones, for example, undergo facile electrophilic substitution reactions . Moreover, the reactivity of 4-aminocycloheptanones and their preference for bicyclic or monocyclic tautomers have been studied, showing that these compounds can exist in different tautomeric forms depending on the conditions . These reactions are fundamental for further functionalization of the aminocyclohexanone core.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminocyclohexanone derivatives are influenced by their molecular structure. The synthesis of trans-4-(N-acetylamido)cyclohexanol, an important precursor for pharmaceutical intermediates, showcases the selectivity and reactivity of these compounds under various conditions, such as hydrogenation and recrystallization . The study of trans-4-aminocyclohexanol as a medical intermediate of ambroxal further illustrates the importance of reaction conditions on the synthesis process and the isolation of desired isomers . Understanding these properties is essential for the development of efficient synthetic routes and the production of high-purity compounds.

科学的研究の応用

Synthesis of Pharmaceutical Intermediates

4-Aminocyclohexanone is utilized in the synthesis of pharmaceutical intermediates, such as hydrochloride salt of trans-4-aminocyclohexanol. The synthesis process involves acetylation and subsequent hydrogenation steps to achieve the desired product. This process is crucial for the preparation of pharmaceutical compounds and demonstrates the significance of 4-aminocyclohexanone in medicinal chemistry (Li Jia-jun, 2012).

Development of β-Aminocyclohexanones and β-Aminocyclohexanols

The compound serves as a key element in the creation of new β-aminocyclohexanones and β-aminocyclohexanols, showcasing its versatility in chemical synthesis. This is achieved through an efficient sequence involving an intramolecular tandem isomerization-Mannich reaction (H. Cao, D. Grée, R. Grée, 2011).

Formation of Molecular Complexes

4-Aminocyclohexanone forms ionic molecular complexes, such as 4-ammoniocyclohexanol carbamate, indicating its role in the formation of structurally unique compounds. These complexes involve various intermolecular interactions and contribute to the understanding of molecular behavior in different environments (A. Dey, G. Desiraju, Raju Mondal, J. Howard, 2004).

Catalysis and Polymer Science

4-Aminocyclohexanone is used in catalysis and polymer science, where it contributes to the synthesis and characterization of new polymers. Its ability to form different structures under various conditions highlights its importance in material science and chemical engineering (Wei Huang, Hongjie Xu, Jie Yin, 2006).

Cosmetic Applications

In the cosmetic field, derivatives of 4-aminocyclohexanone, like tranexamic acid, are utilized in skin whitening care. The study of these compounds' effects on melanocyte activation under UV radiation is an example of its application in dermatology (K. Hiramoto, Y. Yamate, Daijiro Sugiyama, Yumi Takahashi, E. Mafune, 2014).

Safety and Hazards

将来の方向性

The high selectivity of enzymes enables short and stereoselective cascade multifunctionalizations to generate high-value building blocks from renewable starting materials . This suggests that 4-Aminocyclohexanone and its derivatives could have potential applications in the synthesis of pharmaceuticals for the treatment of various diseases .

作用機序

Mode of Action

For instance, the amino group (-NH2) can participate in hydrogen bonding and the ketone group (C=O) can undergo nucleophilic addition .

Action Environment

The action, efficacy, and stability of 4-Aminocyclohexanone can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, the reactivity of the amino and ketone groups can be affected by the pH of the environment.

特性

IUPAC Name |

4-aminocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCYOBLTAQTFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432734 | |

| Record name | 4-aminocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87976-86-1 | |

| Record name | 4-aminocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

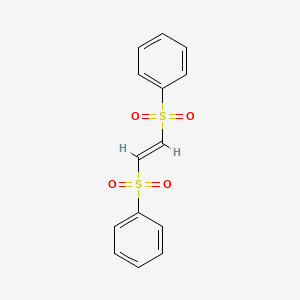

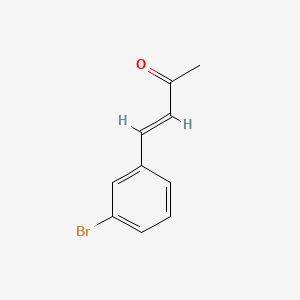

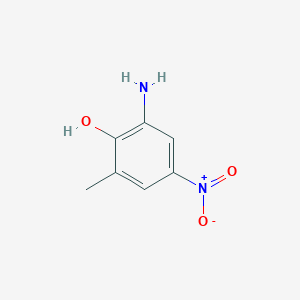

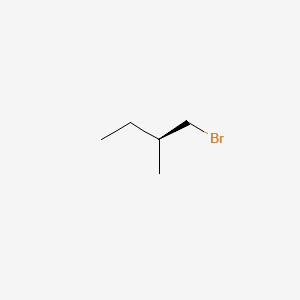

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

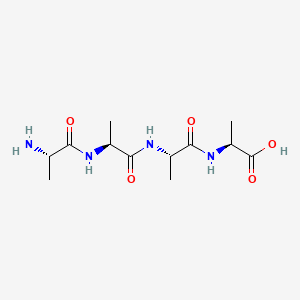

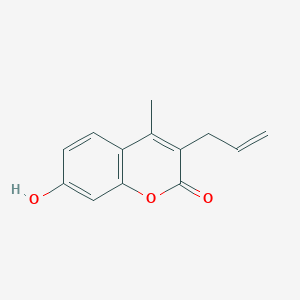

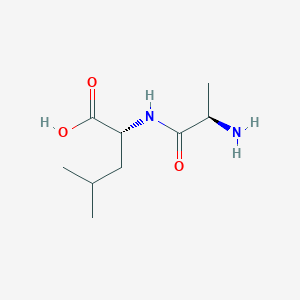

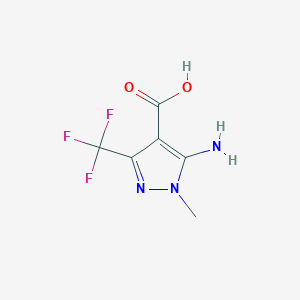

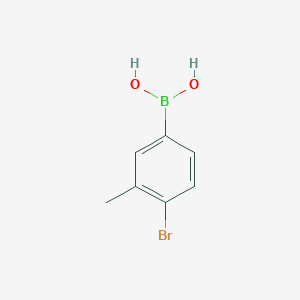

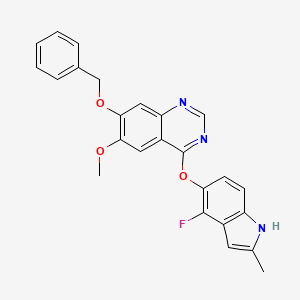

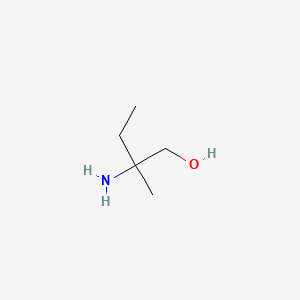

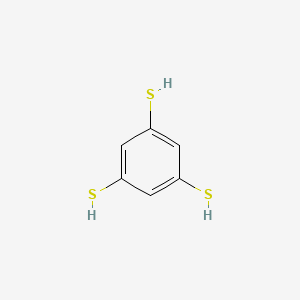

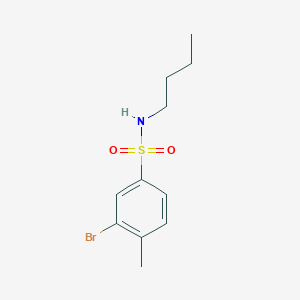

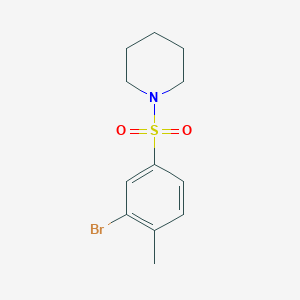

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。